molecular formula C63H122O6 B052973 Triarachidin CAS No. 620-64-4

Triarachidin

Cat. No. B052973
CAS RN: 620-64-4
M. Wt: 975.6 g/mol
InChI Key: KCVWRCXEUJUXIG-UHFFFAOYSA-N
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Description

Triarachidin is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of science. While specific research directly addressing Triarachidin is limited, insights can be drawn from related studies focusing on similar compounds, synthesis methods, and chemical reactions.

Synthesis Analysis

The synthesis of compounds like Triarachidin often involves complex organic reactions. For instance, the total synthesis of related cyclic peptides and prenylated stilbenes from natural sources like peanut seeds showcases advanced synthetic strategies involving the assembly of multiple building blocks through catalytic and stereoselective reactions (Park, Lee, & Lee, 2011). These methods highlight the challenges and innovative approaches in synthesizing structurally complex compounds.

Molecular Structure Analysis

The molecular structure of compounds akin to Triarachidin is characterized by detailed NMR, X-ray crystallography, and computational modeling techniques. Studies on similar compounds reveal the importance of stereochemistry and conformation in determining their biological and chemical properties. For instance, the structure-function analysis of antimicrobial peptides provides insights into how specific molecular configurations can influence biological activity (Schibli et al., 2006).

Chemical Reactions and Properties

Chemical properties of Triarachidin-like compounds, such as reactivity and interaction with other molecules, can be understood through studies on their synthesis and functionalization reactions. The synthesis of phosphatidylinositol derivatives and their diastereoisomers showcases the complexity of reactions involving compounds with multiple functional groups and chiral centers (Gaffney & Reese, 2001).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of compounds like Triarachidin in various environments. Computer modeling techniques offer insights into the theoretical structures of monoacid triglycerides, providing a basis for predicting the physical characteristics of similar compounds (Hagemann & Rothfus, 1983).

Chemical Properties Analysis

The chemical properties of Triarachidin-related compounds, including reactivity, stability, and interactions with biological systems, are informed by their molecular structure and synthesis pathways. The study of lipoxins from arachidonic acid in human leukocytes illustrates the complex interactions and biological activities of compounds derived from fatty acids, which can serve as a parallel for understanding Triarachidin's chemical properties (Serhan, Hamberg, & Samuelsson, 1984).

Scientific Research Applications

  • Computer Modeling of Triarachidin Structures : Hagemann and Rothfus (1983) used computer modeling to analyze six theoretical space-filling α-form structures of triarachidin. They found that subcell arrangement significantly impacted the system's energy, indicating several preferred structure-subcell arrangement combinations for triglyceride α-forms, rather than a single crystalline entity (Hagemann & Rothfus, 1983).

  • Gas-Liquid Chromatography of Triglycerides : Maresˇ and Husˇek (1985) studied the quantitative capillary gas-liquid chromatography of triglycerides, including triarachidin, on a fused-silica column. They demonstrated that the method offers high reproducibility and sensitivity for analyzing triglycerides, with a significantly lower limit for quantitative analysis of triarachidin compared to packed columns (Maresˇ & Husˇek, 1985).

  • Phase Transitions in Triglycerides : Wagner and Schneider (1996) investigated the phase behavior of saturated monoacid triglycerides, including triarachidin, under various pressures and temperatures. They observed two phase transitions influenced by dissolved gases, providing insights into the thermodynamic stability of these compounds (Wagner & Schneider, 1996).

  • Antioxidant Properties of Trichilia Emetica : A study by Germanò et al. (2006) evaluated the antioxidant activity of phenolic acids from Trichilia emetica, which is sometimes confused with triarachidin. They found significant antioxidant properties in vitro and high levels of phenolic acids in rat plasma, indicating potential bioavailability and health benefits (Germanò et al., 2006).

  • Neuroprotective Effects of Trichilia Catigua : Chassot et al. (2011) explored the neuroprotective effects of Trichilia catigua extracts, which are sometimes associated with triarachidin. They found antidepressant-like effects and cognitive improvement in mice, suggesting potential applications in mental health (Chassot et al., 2011).

Safety And Hazards

When handling Triarachidin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill or leak .

properties

IUPAC Name

2,3-di(icosanoyloxy)propyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h60H,4-59H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWRCXEUJUXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H122O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018697
Record name Eicosanoic acid, 1,2,3-propanetriyl ester
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Molecular Weight

975.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Triarachidin
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Product Name

Triarachidin

CAS RN

620-64-4
Record name Triarachidin
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Record name Eicosanoic acid, 1,2,3-propanetriyl ester
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Record name Eicosanoic acid, 1,2,3-propanetriyl ester
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Record name Propane-1,2,3-triyl triicosanoate
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Record name TRIARACHIDIN
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Record name TG(20:0/20:0/20:0)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
W Johnson Jr - International Journal of Toxicology, 2001 - europepmc.org
Triesters of glycerin and aliphatic acids, known generically as glyceryl triesters and specifically as Trilaurin, etc., are used in cosmetic products as occlusive skin-conditioning agents and/…
Number of citations: 33 europepmc.org
D Becker, J Yanez, MD Sevilla… - Journal of Physical …, 1987 - ACS Publications
… and by 7-irradiation of triarachidin. Peroxyl radicals are formed … For the saturated lipid, triarachidin, we find that simulations … The results for triarachidin are discussed in terms of specific …
Number of citations: 17 pubs.acs.org
P Mareš, J Skořepa, E Šindelková, E Tvrzicka - Journal of Chromatography …, 1983 - Elsevier
… triarachidin. The plot of fW vs. the carrier-gas flow-rate was measured using an injected amount of 300 ng of triarachidin … the carrier-gas flow-rate for triarachidin measured with different …
Number of citations: 11 www.sciencedirect.com
ES Park, CH Yang, MU Park - Korean Journal of Microbiology, 1992 - koreascience.kr
… exhibit inhibitory effect in the activities except the triarachidin which showed maximum activity at this condition. However the triarachidin showed the lowest observed activity among the …
Number of citations: 2 koreascience.kr
MH Jee, AS Ritchie - Journal of Chromatography A, 1984 - Elsevier
… and 5 pg/pl of marker triglycerides (triarachidin and trimyristolein) was spotted onto the … The grid was drawn as a 10 by 10 rectangle with trimyristolein at the origin, and triarachidin …
Number of citations: 14 www.sciencedirect.com
JW Hagemann, JA Rothfus - Journal of the American Oil Chemists' Society, 1983 - Springer
Six theoretical triarachidin space-filling α-form structures were examined using a computer modeling technique that simulated restricted oscillations of carbon zigzag planes in …
Number of citations: 26 link.springer.com
B Wagner, GM Schneider - Thermochimica acta, 1996 - Elsevier
The phase behaviour of the saturated monoacid triglycerides tripalmitin, tristearin and triarachidin has been studied for the pure compounds at normal pressure as well as under the …
Number of citations: 4 www.sciencedirect.com
P Mares, P Husek - Journal of Chromatography A, 1985 - Elsevier
… The limit for qnantitative analysis of triarachidin under optimum experimental conditions in one order of magnitude lower than that on pacekd columns. Very good reproducibility was …
Number of citations: 45 www.sciencedirect.com
JH Whittam, HL Rosano, A Garuba… - Colloid and Interface …, 2012 - books.google.com
Triglycerides, pure and mixtures, solidify in more than one crystalline form. However, not all the polymorphs can be classified as true thermodynamic states but exist as a result of the …
Number of citations: 0 books.google.com
W Johnson Jr - Int J Toxicol, 2001
Number of citations: 5

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